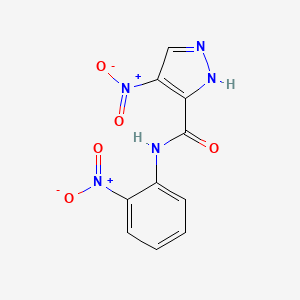

4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O5/c16-10(9-8(15(19)20)5-11-13-9)12-6-3-1-2-4-7(6)14(17)18/h1-5H,(H,11,13)(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSZBRQJJHNAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The synthesis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide can be approached through three primary strategies:

- Stepwise assembly : Construction of the pyrazole core followed by sequential nitration and carboxamide functionalization.

- Pre-functionalized building blocks : Use of nitro-substituted precursors to streamline regioselective nitration.

- One-pot methodologies : Integration of multiple steps into a single reaction vessel to improve efficiency.

Each route presents distinct advantages in yield, regioselectivity, and scalability, which will be analyzed in subsequent sections.

Stepwise Synthesis Approaches

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclization reactions. Two predominant methods are:

Hantzsch Pyrazole Synthesis

Reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions. For example, 2-nitrophenylhydrazine reacts with ethyl acetoacetate to yield 1-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, which can be hydrolyzed to the carboxylic acid.

Key conditions :

- Solvent: Ethanol or acetic acid

- Temperature: 80–100°C

- Catalysts: HCl or NaOH

Dehydrogenation of Pyrazolidinones

As demonstrated in patent WO2016113741A1, pyrazolidin-3-ones undergo dehydrogenation with oxidizing agents (e.g., air or molecular oxygen) in polar aprotic solvents (e.g., dimethylformamide or acetone) to form 3-hydroxypyrazoles. Adapting this method, 1-(2-nitrophenyl)-pyrazolidin-3-one could be dehydrogenated to yield 1-(2-nitrophenyl)-3-hydroxy-1H-pyrazole, a precursor for further functionalization.

Advantages :

Nitration Strategies

Introducing nitro groups at the 4-position of the pyrazole requires careful control to avoid over-nitration or regiochemical ambiguity.

Electrophilic Nitration

Treatment of 1-(2-nitrophenyl)-1H-pyrazole-5-carboxylic acid with nitric acid (HNO₃) in sulfuric acid at 0–5°C selectively nitrates the 4-position due to the electron-withdrawing effect of the existing nitro group.

Optimized conditions :

Diazotization-Nitration

As described in pyrazole dye synthesis, diazotization of a 5-aminopyrazole intermediate followed by coupling with nitrous acid can introduce nitro groups. However, this method risks side reactions with the carboxamide group and is less commonly employed.

Carboxamide Formation

Conversion of the carboxylic acid to the carboxamide is achieved via two primary routes:

Acid Chloride Intermediate

- Activation : Reaction of 4-nitro-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

- Coupling : Treatment with 2-nitroaniline in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF).

Reaction equation :

$$

\text{4-NO}2\text{-1H-pyrazole-5-COCl} + \text{H}2\text{N-C}6\text{H}4\text{-2-NO}2 \rightarrow \text{4-NO}2\text{-N-(2-NO}2\text{C}6\text{H}_4\text{)-1H-pyrazole-5-carboxamide} + \text{HCl}

$$

Yield : 75–85% under anhydrous conditions.

Oxidative Coupling

Adapting methods from EP3041825A1, 4-nitro-1H-pyrazole-5-carbaldehyde undergoes oxidative amination with 2-nitroaniline using sodium hypochlorite (NaOCl) in acetonitrile:

Conditions :

One-Pot Synthesis Methods

A streamlined one-pot approach combines pyrazole formation, nitration, and carboxamide coupling without intermediate isolation:

- Cyclization : React 2-nitrophenylhydrazine with ethyl 3-oxopent-4-enoate in DMF to form 1-(2-nitrophenyl)-1H-pyrazole-5-carboxylate.

- Hydrolysis and Nitration : Hydrolyze the ester to the acid using NaOH, followed by in situ nitration with HNO₃/H₂SO₄.

- Amidation : Direct coupling with 2-nitroaniline using EDCl/HOBt in THF.

Advantages :

Comparative Analysis of Methodologies

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetone) enhance nitration efficiency by stabilizing intermediates. Protic solvents (e.g., H₂SO₄) facilitate electrophilic nitration but may hydrolyze sensitive groups.

Challenges and Limitations

- Regioselectivity : Competing nitration at the 3-position of pyrazole necessitates directing groups or protective strategies.

- Stability : Nitro groups may decompose under strongly acidic or basic conditions.

- Purification : Chromatography is often required due to similar polarities of intermediates.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of halogenated nitro-pyrazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to its structural features, including:

- Anti-inflammatory Properties : Similar pyrazole derivatives have shown promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Research indicates that compounds with nitro groups can enhance anti-inflammatory activity, making them suitable alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen .

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have demonstrated efficacy against various bacterial strains. Studies have indicated that modifications in the pyrazole structure can enhance antibacterial activity against pathogens such as E. coli and Staphylococcus aureus .

- Anticancer Potential : The compound's ability to inhibit specific proteins involved in cancer cell survival, such as Bcl-2 and Bcl-xL, has been documented. These inhibitors are essential in the development of novel cancer therapies aimed at inducing apoptosis in malignant cells .

Synthesis and Structure-Activity Relationship

The synthesis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide involves several chemical reactions that leverage its nitro substituents to enhance reactivity and biological activity. The presence of multiple nitro groups is known to influence the compound's interaction with biological targets, thereby improving its pharmacological profile.

Table 1: Structural Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Addition of Nitro Groups | Increased anti-inflammatory potency |

| Alteration of Amide Linkage | Enhanced antimicrobial activity |

| Substitution on Pyrazole Ring | Improved anticancer efficacy |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on Anti-inflammatory Activity : In vivo experiments using carrageenan-induced paw edema models demonstrated that derivatives of this compound significantly reduced inflammation compared to standard treatments like indomethacin. This suggests a potential for developing new anti-inflammatory drugs based on its structure .

- Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against multiple bacterial strains, with notable results indicating that certain modifications led to enhanced antibacterial properties. For instance, compounds with an aliphatic amide pharmacophore showed improved activity against resistant strains .

- Cancer Research : Research evaluating the compound's role as a Bcl-2/Bcl-xL inhibitor revealed substantial anticancer properties, with specific derivatives exhibiting potent cytotoxic effects on cancer cell lines . These findings support further exploration into pyrazole-based compounds for cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyrazole functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations

Electronic Effects :

- The target compound’s dual nitro groups create strong electron-deficient regions, favoring interactions with electron-rich biological targets (e.g., enzymes or receptors) .

- Methoxy-substituted analogs (e.g., ) exhibit increased electron-donating character, which may improve solubility but reduce electrophilic reactivity.

The 4-methoxybenzyl group in adds steric bulk, which could hinder interactions in confined biological environments.

Halogen vs. Nitro Substituents :

- Bromine in provides opportunities for halogen bonding, a feature absent in nitro-only derivatives. This could enhance binding specificity in certain protein targets .

Computational and Experimental Insights

- Molecular Docking : Tools like AutoDock Vina () suggest that nitro groups in the target compound may form hydrogen bonds with catalytic residues in enzymes, while methoxy groups in analogs like might engage in hydrophobic interactions .

- Synthetic Complexity : Derivatives with fused rings (e.g., ) or multiple substituents (e.g., ) require multi-step syntheses compared to simpler nitro-pyrazole carboxamides.

Biological Activity

4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features two nitro groups on the phenyl ring and a carboxamide functional group, which contribute to its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound show effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 25.1 µM against MRSA .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyrazole Derivative | 25.1 | MRSA |

Anticancer Activity

This compound has shown promise in cancer research. Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and liver (HePG-2) cancers. For example, certain derivatives have exhibited IC50 values ranging from 1.82 to 5.55 µM against these cell lines .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 1.82 | Doxorubicin |

| HCT-116 | 5.55 | Doxorubicin |

| HePG-2 | 2.86 | Doxorubicin |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro groups facilitate redox reactions that generate reactive intermediates capable of modifying target proteins' activities. Additionally, the compound can form stable complexes with proteins, potentially altering their functions and signaling pathways .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical and experimental settings:

- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives, including those structurally similar to this compound, demonstrating significant antimicrobial activity against a range of pathogens with varying MIC values.

- Anticancer Potential : In vitro studies have shown that compounds containing the pyrazole scaffold can effectively inhibit tumor growth in several cancer cell lines, suggesting their potential as anticancer agents.

- Anti-inflammatory Properties : Some derivatives have also been evaluated for their anti-inflammatory effects, showing promising results in reducing inflammatory markers such as TNF-α and IL-6 in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation via condensation of hydrazine derivatives with β-diketones under acidic conditions . Subsequent nitration and carboxamide coupling require precise control of temperature (e.g., 0–5°C for nitration) and solvent choice (e.g., DMF for amide bond formation). Microwave-assisted synthesis has been shown to enhance reaction efficiency in related nitro-substituted pyrazoles, reducing reaction times by 30–50% while maintaining yields above 80% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- 1H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm for nitroaryl groups and a singlet near δ 8.1 ppm for the pyrazole C-H .

- IR Spectroscopy : Strong absorptions at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups .

- Mass Spectrometry : Molecular ion peaks at m/z 357 (M+H⁺) and fragment ions corresponding to nitro group loss (m/z 311) are diagnostic .

Q. What in vitro assays are commonly employed to screen the biological activity of nitro-substituted pyrazole carboxamides?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant kinases or cyclooxygenase (COX) isoforms with fluorogenic substrates (e.g., ATP-competitive assays for kinases ).

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations normalized to cisplatin controls .

- Antimicrobial Testing : Broth microdilution against S. aureus and E. coli (MIC values <50 µM indicate potency) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for derivatives of this compound?

- Methodological Answer : Cross-validate docking results (e.g., AutoDock Vina vs. Glide) with experimental binding assays like surface plasmon resonance (SPR). For discrepancies >20% in binding affinity, perform molecular dynamics simulations (100 ns trajectories) to assess conformational stability . Additionally, verify assay conditions (e.g., buffer pH and co-factor availability) that may alter ligand-receptor interactions .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for the nitro groups in analogs?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the para-nitro position to assess electronic effects on bioactivity .

- Comparative Bioactivity Mapping : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent hydrophobicity with antimicrobial potency .

Q. Which advanced crystallization techniques can address challenges in obtaining high-quality X-ray diffraction data?

- Methodological Answer : Employ slow evaporation in mixed solvents (e.g., DCM:MeOH, 3:1) with seeding from isostructural compounds. For polymorph control, use temperature-gradient crystallization (ΔT = 0.1°C/hr) monitored via in-situ Raman spectroscopy .

Q. How does the electronic configuration of nitro substituents influence stability under varying pH conditions?

- Methodological Answer : Nitro groups increase susceptibility to hydrolysis at alkaline pH (>9.0). Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) and identify byproducts (e.g., carboxylic acid derivatives) using LC-MS/MS. Stability studies show a 15% degradation rate at pH 7.4 over 72 hours .

Q. What experimental approaches validate molecular docking predictions of interactions with kinase targets?

- Methodological Answer : Combine SPR-derived binding kinetics (ka/kd values) with alanine-scanning mutagenesis of key kinase residues (e.g., ATP-binding pocket Lys68). Discrepancies >2 kcal/mol between predicted and experimental ΔG values warrant re-evaluation of docking force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.